Montiporyne A

Description

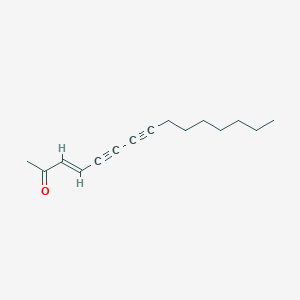

Montiporyne A is a bioactive polyacetylene compound isolated from corals of the genus Montipora (e.g., Montipora spp.), primarily studied for its anticancer properties . It belongs to a broader class of marine-derived natural products characterized by linear or branched polyyne chains, which are often associated with cytotoxic, antimicrobial, and antitumor activities. This compound’s structure includes conjugated triple bonds (1,3-diynes), a feature shared with other bioactive marine compounds .

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(E)-pentadec-3-en-5,7-diyn-2-one |

InChI |

InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h13-14H,3-8H2,1-2H3/b14-13+ |

InChI Key |

DKCBYRCFPIHFRI-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCC#CC#C/C=C/C(=O)C |

Canonical SMILES |

CCCCCCCC#CC#CC=CC(=O)C |

Synonyms |

montiporyne A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Montiporyne F

Structural Similarities: Montiporyne F, another member of the Montipora-derived polyacetylenes, shares a core 1,3-diyne backbone with Montiporyne A. Both compounds are synthesized via Cadiot-Chodkiewicz coupling, a method critical for forming carbon-carbon bonds in polyynes . However, Montiporyne F differs in side-chain modifications, including hydroxyl and alkyl groups that influence its solubility and bioactivity .

Functional Differences :

- Bioactivity : While this compound exhibits anticancer activity, Montiporyne F demonstrates potent cytotoxicity against specific cancer cell lines, with enhanced selectivity in vitro .

- Synthesis Complexity : Montiporyne F’s synthesis requires additional steps, such as selective ozone oxidation and aldol condensation, compared to this compound, which may reflect structural complexity .

Atractylodin

Structural Similarities :

Atractylodin, a 1,3-diyne from the plant Atractylodes lancea, shares the conjugated triple bond system with this compound. Both compounds derive bioactivity from their electron-rich polyyne chains .

Functional Differences :

- Bioactivity : Atractylodin is primarily antimicrobial and anti-inflammatory, contrasting with this compound’s anticancer focus .

- Source Organism : Plant-derived vs. marine coral origin, leading to differences in ecological roles and biosynthesis pathways .

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

3-Oxo Sterols (e.g., from Anthomastus bathyproctus)

Functional Similarities :

Both this compound and 3-oxo sterols exhibit cytotoxic effects against cancer cells, making them candidates for chemotherapy adjuvants .

Structural and Mechanistic Differences :

- Chemical Class : Sterols vs. polyynes. 3-Oxo sterols target membrane integrity, while this compound likely disrupts cellular signaling via reactive oxygen species (ROS) generation .

- Source : Coral-derived sterols vs. This compound’s polyacetylene structure, leading to divergent pharmacokinetic profiles.

Repandiol

Functional Similarities :

Repandiol, a fungal-derived 1,3-diyne, shares this compound’s antitumor properties and ability to induce apoptosis .

Key Differences :

- Origin : Fungal vs. coral, affecting scalability and ecological sustainability in drug production.

- Structural Modifications : Repandiol includes epoxide groups, enhancing its reactivity compared to this compound’s simpler backbone .

Table 2: Functional Comparison with Non-Structural Analogs

Q & A

Q. What are the primary analytical methods for structural elucidation of Montiporyne A?

this compound’s structure is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For stereochemical determination, X-ray crystallography or circular dichroism (CD) spectroscopy may be employed. Researchers must cross-validate spectral data with synthetic analogs or known derivatives to resolve ambiguities, especially for complex polyketide frameworks .

Q. How should researchers design bioactivity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls:

- Positive controls : Use established inhibitors or reference compounds.

- Negative controls : Include solvent-only and untreated cell lines.

- Dose-response curves : Test at least five concentrations to determine IC₅₀/EC₅₀ values. Reproducibility requires triplicate experiments and statistical validation (e.g., ANOVA, p < 0.05) .

Q. What protocols ensure the integrity of this compound during extraction?

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) for lipophilic compounds; adjust polarity for metabolites.

- Temperature control : Avoid degradation by working under 40°C and using inert atmospheres (N₂/Ar).

- Storage : Lyophilize purified fractions and store at -80°C with desiccants .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from:

- Source variability : Ecological factors (e.g., coral symbiont strain, collection depth) alter metabolite profiles.

- Assay conditions : Differences in cell lines, incubation times, or endpoint measurements. Mitigate by:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.

- Meta-analysis : Compare raw datasets (e.g., IC₅₀ ranges) using tools like PRISMA to identify confounding variables .

Q. What experimental strategies validate this compound’s mechanism of action (MoA)?

Combine orthogonal approaches:

- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.

- Genetic knockdown : CRISPR/Cas9 or siRNA targeting putative MoA-related genes.

- Structural analogs : Synthesize derivatives to isolate pharmacophore regions. Publish negative results to avoid publication bias .

Q. How to address low yields of this compound in laboratory-scale cultures?

Optimize biosynthesis via:

- Strain engineering : CRISPR-based activation of silent gene clusters in Montipora symbionts.

- Fermentation parameters : Test pH, salinity, and nutrient gradients (e.g., nitrogen limitation).

- Elicitors : Add jasmonates or heavy metals (e.g., Cu²⁺) to stress coral samples. Quantify yield improvements using HPLC-DAD and validate via qPCR for biosynthetic gene expression .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Data transparency : Share raw spectra, chromatograms, and code for analysis via repositories like Zenodo.

- Reagent validation : Certify purity of solvents and reference standards (e.g., ≥95% by HPLC).

- Pre-registration : Submit study protocols to platforms like Open Science Framework (OSF) before experimentation .

Q. What statistical models are appropriate for dose-response studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) with goodness-of-fit metrics (R² > 0.95). For heterogeneous data, apply mixed-effects models or Bayesian hierarchical frameworks .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.